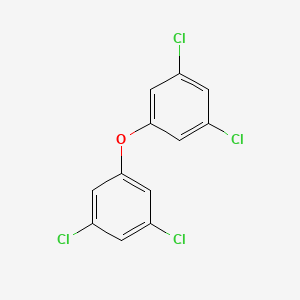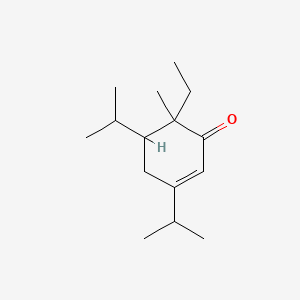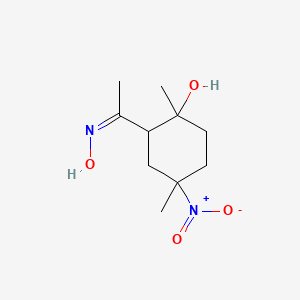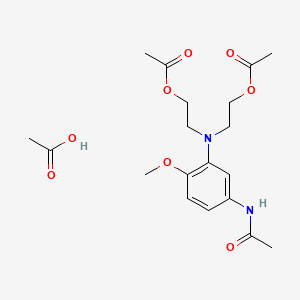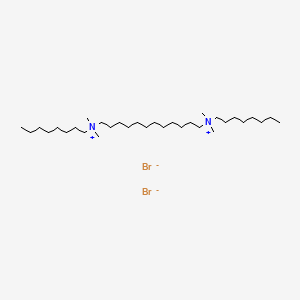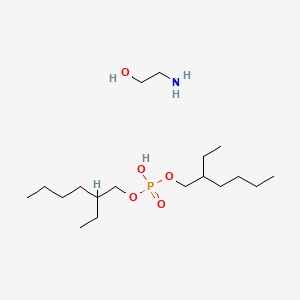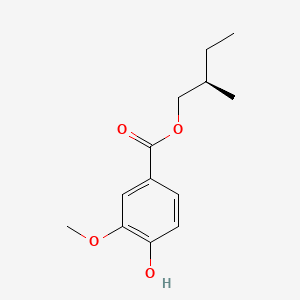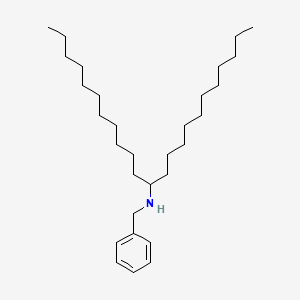
Isopentyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Isopentyl nicotinate can be synthesized through a Fischer esterification reaction. This involves the reaction of isopentyl alcohol with nicotinic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux. The ester product is separated from the reaction mixture by distillation and purified to obtain the final product.
化学反应分析
Types of Reactions: Isopentyl nicotinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isopentyl alcohol and nicotinic acid.
Oxidation: The isopentyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nicotinate moiety can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isopentyl alcohol and nicotinic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives of nicotinic acid.
科学研究应用
Isopentyl nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its nicotinic acid component, which is known for its role in lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its potential skin penetration and vasodilatory effects.
作用机制
Isopentyl nicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties. The isopentyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications where membrane penetration is desired.
相似化合物的比较
- Methyl nicotinate: More hydrophilic and less lipophilic compared to isopentyl nicotinate.
- Ethyl nicotinate: Intermediate properties between methyl and this compound.
- Butyl nicotinate: More lipophilic than this compound, with different applications in formulations.
属性
CAS 编号 |
50917-69-6 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-methylbutyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3 |
InChI 键 |
AEXUAOSTRZAKRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






